7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine
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Description
The compound “7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine” is a spirocyclic compound, which means it has two rings sharing a single atom . The presence of an amine group (-NH2) and a benzyloxy group (-OCH2C6H5) could suggest potential reactivity at these sites.
Molecular Structure Analysis
The molecular structure of this compound would likely show the spirocyclic nature of the molecule, with the two rings sharing a single atom. The presence of the amine and benzyloxy groups would also be notable features .Chemical Reactions Analysis
Amines are generally basic and nucleophilic, meaning they can react with acids and electrophiles . The benzyloxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. Amines, for example, often have a fishy smell and can form hydrogen bonds, which can affect their boiling points and solubility .Mechanism of Action
Target of Action
The primary targets of 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control, while MAO B is involved in the breakdown of dopamine, another neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
This compound acts as an inhibitor of its target enzymes. It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This results in an increase in the levels of acetylcholine and dopamine in the brain, which can have various effects depending on the context .
Biochemical Pathways
The inhibition of cholinesterases and MAO B by this compound affects several biochemical pathways. The increased levels of acetylcholine and dopamine can enhance neurotransmission in the cholinergic and dopaminergic pathways, respectively . These pathways are involved in a wide range of physiological processes, including memory formation, muscle control, reward, and motivation .
Pharmacokinetics
The pharmacokinetics of 7-(Benzyloxy)-1,4-dioxaspiro[4The compound’s ability to inhibit key enzymes in the brain suggests that it can cross the blood-brain barrier, a critical factor for bioavailability in the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels and activity in the brain. By inhibiting cholinesterases and MAO B, the compound increases the levels of acetylcholine and dopamine, enhancing neurotransmission in the cholinergic and dopaminergic systems . This can lead to improvements in memory, motor control, reward, and motivation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to bind to its target enzymes . Furthermore, individual factors such as age, sex, genetic background, and health status can influence the compound’s efficacy and potential side effects .
Future Directions
Properties
IUPAC Name |
7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c16-13-6-7-15(18-8-9-19-15)10-14(13)17-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBTZUJRKVTZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1N)OCC3=CC=CC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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